![molecular formula C12H16N2 B2691820 6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline CAS No. 338949-36-3](/img/structure/B2691820.png)
6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline” is a chemical compound with the CAS Number: 338949-36-3. It has a molecular weight of 188.27 and its IUPAC name is 6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline .
Synthesis Analysis
The synthesis of similar compounds involves the use of 2–Piperidylmethylamine and K2CO3 added into a round bottom flask. 2,3 Dichloropyrazine is added after the solid dissolved in DMF. The mixture is stirred at 120 °C in a nitrogen atmosphere for 8 hours. After cooling to room temperature, the solution is poured into water and stirred. The organic phase is extracted three times with ethyl acetate (EA), and 20% HCL solution is added .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H16N2 . More detailed structural information can be obtained from crystallographic data .More detailed physical and chemical properties can be obtained from its Material Safety Data Sheet (MSDS) .
Applications De Recherche Scientifique
Synthesis Methods
- 1,3-Dipolar Cycloaddition Reactions: The synthesis of related pyridazino and pyrazolo quinoxaline derivatives, such as pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]quinoxaline hydrochloride, has been achieved through 1,3-dipolar cycloaddition reactions. These compounds are synthesized from 6-chloro-2-(1-methylhydrazino)quinoxaline 4-oxide using dimethyl or diethyl acetylenedicarboxylate and 2-chloroacrylonitrile (Kim et al., 1990).
Chemical Properties and Applications
- Structural and Electronic Properties: Extensive characterization of organic salts related to pyrido quinoxalines has been conducted. For instance, the compound 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide was synthesized and characterized using various techniques like NMR, MS, IR, UV–vis, X-ray, and computational studies. This research underscores the complex electronic and structural properties of these compounds (Faizi et al., 2018).
Biological Activities
- Cytotoxic Effects on Cancer Cell Lines: Quinoxaline derivatives, including those similar to pyrido[1,2-a]quinoxaline, have shown significant cytotoxic effects on various human cancer cell lines. For instance, Pyrido[1,2‐α]imidazo[4,5‐g]quinoxaline‐6,11‐dione demonstrated marked cytotoxicity against human gastric adenocarcinoma cells, indicating its potential as an anticancer agent (Yoo et al., 1998).
Synthesis of Novel Derivatives
- Formation of Diverse Derivatives: Research has focused on synthesizing various derivatives of quinoxalines, including those with pyrido structures. These studies involve creating novel compounds with potential applications in pharmaceuticals and materials science. For example, the synthesis of 11H-indeno[1,2-b]quinoxalin-11-ones and 6H-indeno[1,2-b]pyrido[3,2-e]pyrazin-6-one derivatives using mandelic acid as an organocatalyst highlights the versatility of these compounds (Sharma et al., 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline is the 5-HT2C receptor . This receptor plays a crucial role in the central nervous system, influencing various physiological functions such as mood, anxiety, feeding, and possibly the therapeutic effect of antipsychotic medications .
Mode of Action
6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline interacts with the 5-HT2C receptor as a potent and selective agonist . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, 6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline binding to the 5-HT2C receptor initiates a series of biochemical reactions within the cell .
Biochemical Pathways
Upon activation by 6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline, the 5-HT2C receptor influences several downstream biochemical pathways These pathways can lead to changes in cellular activity, gene expression, or the release of neurotransmitters
Result of Action
The molecular and cellular effects of 6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline’s action are likely related to its interaction with the 5-HT2C receptor . As a potent and selective agonist, it may modulate the activity of this receptor, leading to changes in cellular functions and potentially exerting therapeutic effects .
Propriétés
IUPAC Name |
6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-7-12-11(6-1)13-9-10-5-3-4-8-14(10)12/h1-2,6-7,10,13H,3-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWGNIXGOYARFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline | |
CAS RN |
338949-36-3 |
Source
|
Record name | 5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.